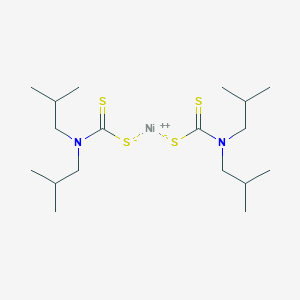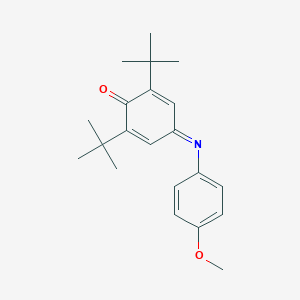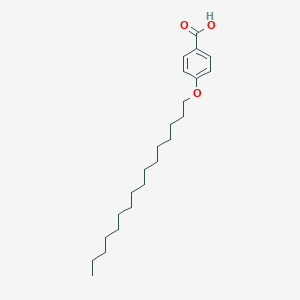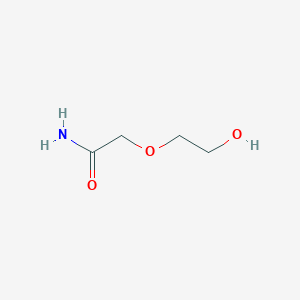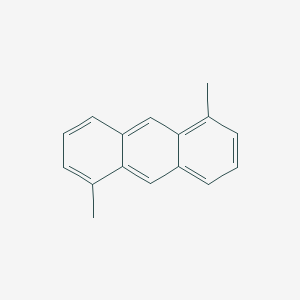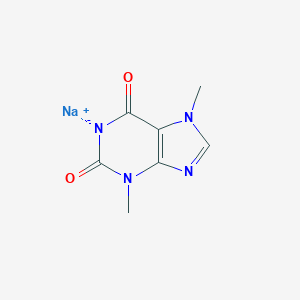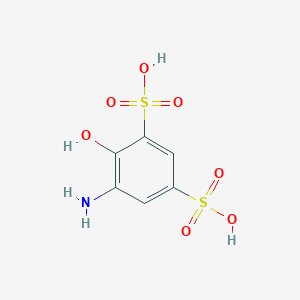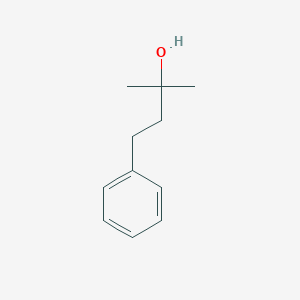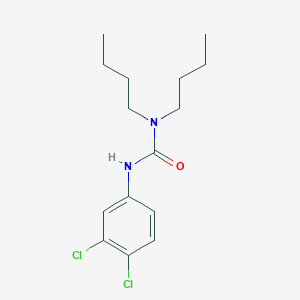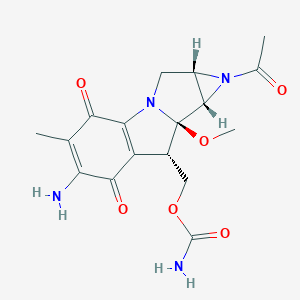
1a-Acetylmitomycin C
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1a-Acetylmitomycin C is a natural product that belongs to the mitomycin family of antibiotics. It is a potent antitumor agent that has been extensively studied due to its therapeutic potential and unique chemical structure.
Mechanism Of Action
The mechanism of action of 1a-Acetylmitomycin C involves the formation of DNA adducts, which prevent DNA replication and transcription. The compound also induces apoptosis, which is programmed cell death, in cancer cells. The exact mechanism of action is still under investigation, and further studies are needed to fully understand the molecular pathways involved.
Biochemical And Physiological Effects
1a-Acetylmitomycin C has been shown to have several biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, induce apoptosis, and enhance the immune system. The compound has also been found to have anti-inflammatory properties, which may be useful in treating inflammatory diseases.
Advantages And Limitations For Lab Experiments
One of the advantages of using 1a-Acetylmitomycin C in lab experiments is its potency and specificity towards cancer cells. This makes it a useful tool for studying cancer biology and developing new cancer treatments. However, the compound is also highly toxic and requires careful handling. It is also difficult to obtain in large quantities, which can limit its use in certain experiments.
Future Directions
There are several future directions for research on 1a-Acetylmitomycin C. One area of focus is the development of new synthetic methods to improve the yield and purity of the compound. Another area of interest is the modification of the chemical structure to enhance its therapeutic properties. Researchers are also investigating the use of 1a-Acetylmitomycin C in combination with other drugs to improve its efficacy and reduce toxicity. Finally, there is a need for further studies to fully understand the mechanism of action of the compound and its potential as a therapeutic agent.
Conclusion:
In conclusion, 1a-Acetylmitomycin C is a natural product with potent antitumor properties. The compound has been extensively studied for its therapeutic potential and unique chemical structure. The synthesis process has been optimized to improve the yield and purity of the final product. The mechanism of action involves the formation of DNA adducts and induction of apoptosis in cancer cells. The compound has several biochemical and physiological effects, and its use in lab experiments has both advantages and limitations. Future research directions include the development of new synthetic methods, modification of the chemical structure, and investigation of combination therapies.
Synthesis Methods
The synthesis of 1a-Acetylmitomycin C is a complex process that involves several steps. The first step is the isolation of the natural product from the fermentation broth of Streptomyces lavendulae NRRL 2564. The isolated compound is then subjected to acetylation to obtain 1a-Acetylmitomycin C. The synthesis process has been optimized to improve the yield and purity of the final product.
Scientific Research Applications
1a-Acetylmitomycin C has been extensively studied for its antitumor properties. It has been found to be effective against a wide range of cancer cell lines, including lung, breast, and colon cancer. The compound has also shown promising results in preclinical studies, demonstrating its potential as a therapeutic agent. The unique chemical structure of 1a-Acetylmitomycin C has also attracted attention from researchers, who are interested in its biosynthesis and chemical modification.
properties
CAS RN |
1102-95-0 |
|---|---|
Product Name |
1a-Acetylmitomycin C |
Molecular Formula |
C17H20N4O6 |
Molecular Weight |
376.4 g/mol |
IUPAC Name |
[(4S,6S,7R,8S)-5-acetyl-11-amino-7-methoxy-12-methyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl]methyl carbamate |
InChI |
InChI=1S/C17H20N4O6/c1-6-11(18)14(24)10-8(5-27-16(19)25)17(26-3)15-9(21(15)7(2)22)4-20(17)12(10)13(6)23/h8-9,15H,4-5,18H2,1-3H3,(H2,19,25)/t8-,9+,15+,17-,21?/m1/s1 |
InChI Key |
RLPARBOQTNGFMR-XEACYCJLSA-N |
Isomeric SMILES |
CC1=C(C(=O)C2=C(C1=O)N3C[C@H]4[C@@H]([C@@]3([C@@H]2COC(=O)N)OC)N4C(=O)C)N |
SMILES |
CC1=C(C(=O)C2=C(C1=O)N3CC4C(C3(C2COC(=O)N)OC)N4C(=O)C)N |
Canonical SMILES |
CC1=C(C(=O)C2=C(C1=O)N3CC4C(C3(C2COC(=O)N)OC)N4C(=O)C)N |
synonyms |
1a-acetylmitomycin C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



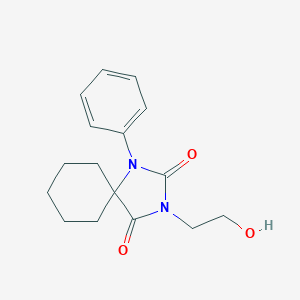
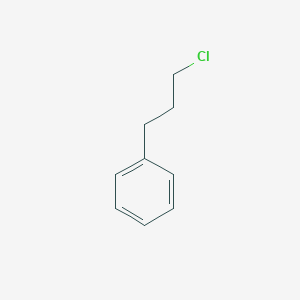
![N-[2-(2-Oxopropyl)phenyl]benzamide](/img/structure/B93461.png)
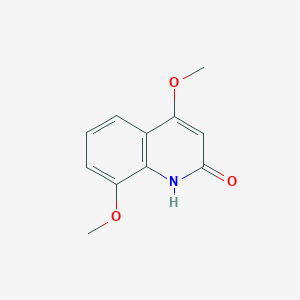
![(2R)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-methylbutanoic acid](/img/structure/B93463.png)
